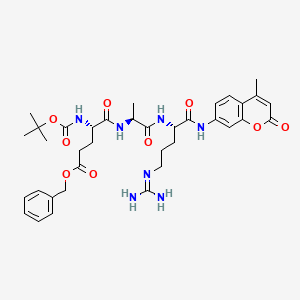
Boc-Glu(obzl)-Ala-Arg-Mca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Glu(obzl)-Ala-Arg-Mca: is a synthetic peptide used primarily in biochemical research. It is composed of four amino acids: Boc-Glu(obzl), Ala, Arg, and Mca. The compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the 7-amino-4-methylcoumarin (Mca) fluorophore allows for the detection of enzymatic activity through fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Ala-Arg-Mca involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during synthesis. The benzyl (obzl) group protects the carboxyl group of glutamic acid.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Boc-Glu(obzl)-Ala-Arg-Mca can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and benzyl groups under acidic conditions.
Hydrolysis: Cleavage of peptide bonds by proteases.
Oxidation and Reduction: Potential modifications of amino acid side chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Hydrolysis: Enzymatic reactions using specific proteases.
Major Products:
Deprotected Peptides: Resulting from the removal of protecting groups.
Cleaved Peptides: Products of enzymatic hydrolysis.
Scientific Research Applications
Chemistry: Boc-Glu(obzl)-Ala-Arg-Mca is used in the synthesis of peptide-based inhibitors and substrates for studying enzyme kinetics and mechanisms.
Biology: The compound is employed in assays to study protease activity, particularly trypsin-like serine proteases. It helps in understanding enzyme-substrate interactions and enzyme specificity.
Medicine: In medical research, this compound is used to screen for potential protease inhibitors, which can lead to the development of therapeutic agents for diseases involving protease dysregulation.
Industry: The compound is used in the development of diagnostic assays and in quality control processes for enzyme activity measurement.
Mechanism of Action
Boc-Glu(obzl)-Ala-Arg-Mca acts as a substrate for trypsin-like serine proteases. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and Mca. This cleavage releases the Mca fluorophore, which becomes highly fluorescent upon release. The increase in fluorescence intensity is measured to determine protease activity.
Comparison with Similar Compounds
Boc-Glu(obzl)-Ala-Arg-AMC: Another fluorogenic substrate with a similar structure but different fluorophore (7-amino-4-methylcoumarin).
Boc-Glu(obzl)-Ala-Arg-pNA: Uses p-nitroaniline as the chromophore instead of Mca.
Uniqueness: Boc-Glu(obzl)-Ala-Arg-Mca is unique due to its specific amino acid sequence and the use of Mca as a fluorophore. This combination provides high sensitivity and specificity for detecting protease activity, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNNDRYRRUSMM-CAVYSCNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
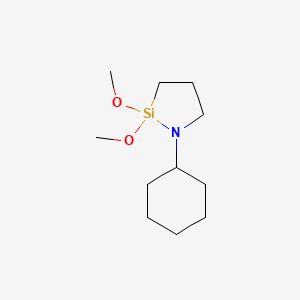
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
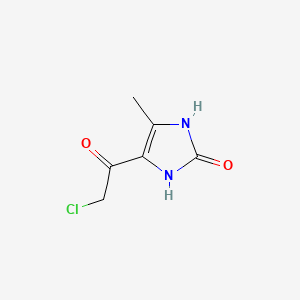
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
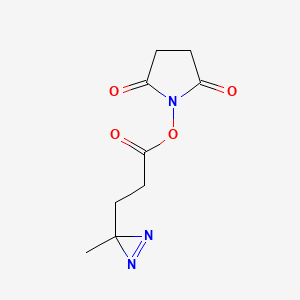
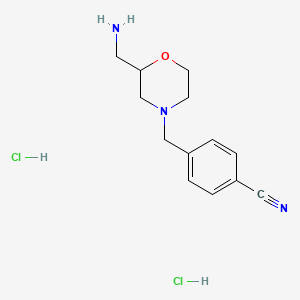
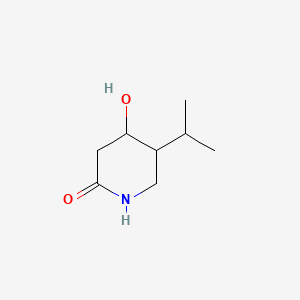
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
